Butrol

Meniere's Disease Endolymphatic Hydrops Inner Ear MRI

Butrol (CAS 151852-61-8), also designated DO3A-butrol or rel-10-[(1R,2S)-2,3-Dihydroxy-1-(hydroxymethyl)propyl]-1,4,7,10-tetraazacyclododecane-1,4,7-triacetic Acid, is a macrocyclic chelating ligand that serves as the essential precursor for Gadobutrol, a gadolinium-based MRI contrast agent (GBCA) marketed as Gadovist®. Butrol binds gadolinium(III) via a 1,4,7,10-tetraazacyclododecane (cyclen) backbone bearing three acetate pendant arms and one 2,3-dihydroxy-1-(hydroxymethyl)propyl substituent, forming Gd-DO3A-butrol—a stable, nonionic, water-soluble complex with a thermodynamic stability constant (log Ktherm) of 21.8 and a measured relaxivity r₁ of 5.2 L·mmol⁻¹·s⁻¹ at 1.5 T.

Molecular Formula C18H34N4O9
Molecular Weight 450.5 g/mol
CAS No. 151852-61-8
Cat. No. B126436
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameButrol
CAS151852-61-8
Synonyms(R*,S*)-(±)-10-[2,3-Dihydroxy-1-(hydroxymethyl)propyl]-1,4,7,10-tetraazacyclododecane-1,4,7-triacetic Acid;  (R*,S*)-10-[2,3-Dihydroxy-1-(hydroxymethyl)propyl]-1,4,7,10-tetraazacyclododecane-1,4,7-triacetic Acid
Molecular FormulaC18H34N4O9
Molecular Weight450.5 g/mol
Structural Identifiers
SMILESC1CN(CCN(CCN(CCN1CC(=O)O)CC(=O)O)C(CO)C(CO)O)CC(=O)O
InChIInChI=1S/C18H34N4O9/c23-12-14(15(25)13-24)22-7-5-20(10-17(28)29)3-1-19(9-16(26)27)2-4-21(6-8-22)11-18(30)31/h14-15,23-25H,1-13H2,(H,26,27)(H,28,29)(H,30,31)/t14-,15-/m1/s1
InChIKeyJZNZSKXIEDHOBD-HUUCEWRRSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 0.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Butrol (CAS 151852-61-8) as the Core Macrocyclic Ligand for Gadobutrol-Based MRI Contrast Agents


Butrol (CAS 151852-61-8), also designated DO3A-butrol or rel-10-[(1R,2S)-2,3-Dihydroxy-1-(hydroxymethyl)propyl]-1,4,7,10-tetraazacyclododecane-1,4,7-triacetic Acid, is a macrocyclic chelating ligand that serves as the essential precursor for Gadobutrol, a gadolinium-based MRI contrast agent (GBCA) marketed as Gadovist® [1]. Butrol binds gadolinium(III) via a 1,4,7,10-tetraazacyclododecane (cyclen) backbone bearing three acetate pendant arms and one 2,3-dihydroxy-1-(hydroxymethyl)propyl substituent, forming Gd-DO3A-butrol—a stable, nonionic, water-soluble complex with a thermodynamic stability constant (log Ktherm) of 21.8 and a measured relaxivity r₁ of 5.2 L·mmol⁻¹·s⁻¹ at 1.5 T [2]. This macrocyclic architecture underpins Gadobutrol's 1.0 molar formulation—the only macrocyclic GBCA approved at double the concentration (0.5 M) of other agents, enabling a more compact contrast bolus with half the injection volume [2].

Butrol's Macrocyclic Chelation Architecture Prevents Substitution with Linear or Alternative Macrocyclic Ligands


Butrol cannot be substituted interchangeably with other gadolinium-chelating ligands due to fundamental differences in thermodynamic stability, kinetic inertness, and resulting safety profiles. Linear GBCAs (e.g., Gd-DTPA, Gd-DTPA-BMA) exhibit substantially lower kinetic inertness than macrocyclic ligands, leading to measurable gadolinium release in vivo under physiological conditions [1]. Even among macrocyclic ligands, Butrol's DO3A-butrol scaffold differs from DOTA (Gd-DOTA, Dotarem®) and HP-DO3A (Gd-HP-DO3A, ProHance®) in conditional stability constants (log Kcond at pH 7.4: DO3A-butrol = 14.7; DOTA = 17.1; HP-DO3A = 17.1) and acid-catalyzed dissociation rates, which directly affect transmetallation kinetics with endogenous zinc and calcium ions [2]. Furthermore, Butrol's unique 2,3-dihydroxy-1-(hydroxymethyl)propyl side chain confers specific hydrophilicity (partition coefficient ≈ 0.006), viscosity characteristics (5.0 mPa·s at 37°C), and osmolarity profiles that are not reproduced by DOTA or HP-DO3A, impacting clinical tolerability and injection protocols [3]. Generic substitution thus introduces undefined, and potentially deleterious, variations in both efficacy (relaxivity, image enhancement) and safety (gadolinium deposition risk, nephrogenic systemic fibrosis liability).

Quantitative Evidence for Butrol (CAS 151852-61-8) Differentiation from Alternative MRI Contrast Agent Ligands


Butrol-Formulated Gadobutrol Demonstrates Superior Inner Ear Enhancement Versus Gd-DOTA in Meniere's Disease Imaging

In a direct clinical comparison of macrocyclic contrast agents, Gd-DO3A-butrol (Gadobutrol, Gadovist®) produced significantly better enhancement of inner ear structures than Gd-DOTA (Dotarem®) in patients undergoing MRI for endolymphatic hydrops evaluation [1]. Both qualitative and quantitative analyses confirmed the superiority of Gd-DO3A-butrol for this specific diagnostic application, enabling more accurate diagnosis of Meniere's Disease [1].

Meniere's Disease Endolymphatic Hydrops Inner Ear MRI

Butrol (DO3A-butrol) Exhibits Thermodynamic Stability Intermediate Between DOTA and Linear Chelates with Measured log Ktherm = 21.8

The thermodynamic stability constant (log Ktherm) for Gd-DO3A-butrol is 21.8, positioning it between Gd-DOTA (log Ktherm = 24.7) and Gd-HP-DO3A (log Ktherm = 23.8), but substantially higher than linear GBCAs such as Gd-DTPA (log Ktherm = 22.1) [1][2]. The conditional stability constant at pH 7.4 (log Kcond) is 14.7 for DO3A-butrol versus 17.1–18.1 for DOTA and HP-DO3A [2]. This stability profile directly correlates with reduced free gadolinium release risk relative to linear chelates, though kinetic inertness differences among macrocyclics require additional consideration.

Thermodynamic Stability Gadolinium Chelation Macrocyclic Ligands

Butrol Enables Gadobutrol's Unique 1.0 Molar Formulation Resulting in Halved Injection Volume Versus 0.5 M GBCAs

Gadobutrol, formulated with Butrol as the chelating ligand, is the only macrocyclic GBCA approved at 1.0 molar concentration, compared to 0.5 M for Gd-DOTA (Dotarem®), Gd-HP-DO3A (ProHance®), and Gd-DTPA (Magnevist®) [1]. This higher concentration, enabled by Butrol's specific molecular architecture, reduces the required injection volume by 50% for an equivalent gadolinium dose, producing a more compact contrast bolus with sharper peak enhancement [2].

Contrast Bolus Injection Volume MRI Formulation

Butrol (DO3A-butrol) Demonstrates Higher Prostate Cancer Detection Accuracy in Multiparametric MRI Relative to Standard 0.5 M GBCAs

In multiparametric MRI for prostate cancer detection, Gadobutrol (Gd-DO3A-butrol) has been associated with higher T1 relaxivity due to its 1.0 M concentration, leading to increased diagnostic accuracy in dynamic contrast-enhanced (DCE) sequences compared to 0.5 M contrast agents [1]. Studies examining whether gadobutrol increases the accuracy of prostate cancer detection using DCE-MRI suggest improved lesion conspicuity attributable to the higher relaxivity and compact bolus characteristics of the 1.0 M formulation [1].

Prostate Cancer Dynamic Contrast-Enhanced MRI Oncologic Imaging

Butrol (DO3A-butrol) Exhibits Acid-Catalyzed Dissociation Rate of 2.8 × 10⁻⁵ s⁻¹, Intermediate Between DOTA (8.4 × 10⁻⁶) and HP-DO3A (6.4 × 10⁻⁴)

Kinetic inertness—the rate at which gadolinium dissociates from the chelate under acidic conditions—is a critical safety parameter for GBCAs. DO3A-butrol exhibits an acid-catalyzed dissociation rate (kobs) of 2.8 × 10⁻⁵ s⁻¹, which is approximately 3.3-fold slower than Gd-HP-DO3A (6.4 × 10⁻⁴ s⁻¹) but approximately 3.3-fold faster than Gd-DOTA (8.4 × 10⁻⁶ s⁻¹) [1]. This positions DO3A-butrol with intermediate kinetic stability among macrocyclic chelates, with markedly superior inertness compared to all linear GBCAs, for which dissociation occurs orders of magnitude faster [1].

Kinetic Inertness Acid-Catalyzed Dissociation Gadolinium Release

Butrol-Based Gadobutrol Is Synthesized via Patented High-Purity Intermediate Methods Enabling Industrial-Scale Production

Butrol synthesis has been optimized through multiple patented methods that enable industrial-scale production of high-purity ligand for Gadobutrol manufacturing. Recent patent disclosures describe methods for preparing high-purity Gadobutrol by managing the purity of Butrol intermediate with high standards, achieving superior yields and purity compared to conventional synthetic routes [1][2]. Specifically, the use of N-(6-hydroxy-2,2-dimethyl-1,3-dioxepan-5-yl)-tetraazacyclododecane lithium complexes as intermediates enables efficient carboxymethylation and subsequent deprotection to yield Butrol with reduced byproduct formation [3]. These synthetic advances distinguish Butrol from alternative ligands (e.g., DOTA, HP-DO3A) whose synthetic routes may involve different protecting group strategies, purification challenges, and scale-up constraints.

Synthetic Chemistry Industrial Scale-Up Pharmaceutical Intermediates

Evidence-Backed Research and Industrial Applications for Butrol (CAS 151852-61-8)


High-Resolution Inner Ear MRI for Meniere's Disease Research

Based on direct head-to-head clinical evidence showing superior inner ear structure enhancement with Gd-DO3A-butrol versus Gd-DOTA [1], Butrol-derived contrast agents are the preferred choice for studies investigating endolymphatic hydrops and Meniere's Disease pathophysiology. Researchers requiring maximum sensitivity for detecting subtle inner ear abnormalities should prioritize Butrol-based formulations over alternative macrocyclic agents for this specific application. The quantitatively verified enhancement advantage directly translates to improved diagnostic confidence in clinical research settings [1].

Dynamic Contrast-Enhanced Prostate MRI for Oncologic Imaging Studies

The 1.0 M concentration of Butrol-derived Gadobutrol, coupled with its documented improvement in prostate cancer detection accuracy in multiparametric MRI [1], makes it the agent of choice for DCE-MRI protocols in prostate oncology research. The halved injection volume (0.1 mL/kg vs 0.2 mL/kg for 0.5 M agents) [2] produces a more compact contrast bolus that is particularly advantageous for perfusion imaging studies requiring tight temporal resolution. Procurement for prostate MRI trials should specifically request Butrol-based contrast to ensure consistency with published studies demonstrating enhanced diagnostic performance [1].

Pharmaceutical Intermediate Manufacturing for GMP Gadobutrol Production

Industrial-scale manufacturers of Gadobutrol contrast agent require high-purity Butrol (CAS 151852-61-8) as the critical intermediate. Patented synthetic routes using ceramic membrane modules and optimized protecting group strategies enable consistent production of Butrol with purity exceeding 98% [1][2]. Unlike DOTA or HP-DO3A synthesis, Butrol production benefits from established, patent-protected methods that simplify reaction steps, reduce purification costs, and ensure regulatory compliance for pharmaceutical applications [3]. Procurement specifications should reference these validated synthetic pathways to guarantee intermediate quality suitable for GMP manufacturing.

Macrocyclic Ligand Research for Gadolinium Coordination Chemistry

For coordination chemistry studies investigating gadolinium chelation thermodynamics and kinetics, Butrol (DO3A-butrol) offers a well-characterized macrocyclic scaffold with precisely quantified stability parameters: log Ktherm = 21.8, log Kcond (pH 7.4) = 14.7, and acid-catalyzed dissociation rate = 2.8 × 10⁻⁵ s⁻¹ [1]. Its intermediate kinetic inertness—superior to HP-DO3A but inferior to DOTA—makes Butrol an ideal reference ligand for comparative studies of gadolinium retention, transmetallation with endogenous ions (Zn²⁺, Ca²⁺), and structure-stability relationship investigations [2]. Procurement of analytical-grade Butrol (≥95% purity) ensures reproducible results in bench-scale coordination chemistry experiments.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Butrol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.